![molecular formula C18H13F2N3O3S B2632095 3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 897614-16-3](/img/structure/B2632095.png)
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as Compound A, is a chemical compound that has been of interest to researchers due to its potential use in drug development.
Applications De Recherche Scientifique
Potential in PET Imaging Agents
A study highlighted the synthesis of a related compound, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, as a potential PET imaging agent for imaging of B-Raf(V600E) in cancers. This research underscores the compound's role in the development of diagnostic tools in oncology, showcasing its importance in advancing PET imaging technologies for cancer detection and treatment monitoring (Wang et al., 2013).
Anticancer Properties
The synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, including structures similar to the queried compound, has shown clear cardiotonic effects, which are indicative of their potential in medical applications. Such compounds could play a significant role in developing new therapeutic agents, especially in treating conditions requiring cardiotonic support (Wang et al., 2008).
Role in Metabolic Pathway Investigations
Research on compounds like GDC-0449, which shares a similar molecular backbone with the queried compound, has provided insights into the absorption, distribution, metabolism, and excretion (ADME) in rats and dogs. These studies are crucial for understanding the metabolic fate of novel therapeutic agents in living organisms, which is vital for drug development and safety assessments (Yue et al., 2011).
Exploration of Pharmacological Activities
The development of novel derivatives with significant pharmacological activities, such as anti-inflammatory and anti-cancer properties, has been a focus of research. Compounds structurally related to the queried molecule have been synthesized and evaluated for their therapeutic potential, demonstrating the importance of this chemical structure in the design of new drugs (Gangapuram & Redda, 2009).
Advancements in Drug Discovery
Investigations into new therapeutic agents targeting the Hedgehog signaling pathway, such as vismodegib, which is structurally akin to the queried compound, have underscored the significance of these molecules in treating various cancers. Such studies highlight the role of these compounds in pioneering treatments for challenging diseases like basal cell carcinoma (Batty et al., 2012).
Propriétés
IUPAC Name |
3,4-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)12-5-6-14(19)15(20)10-12/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSDKPHJHMYZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.